4-Heptyl-2,6-dimethylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

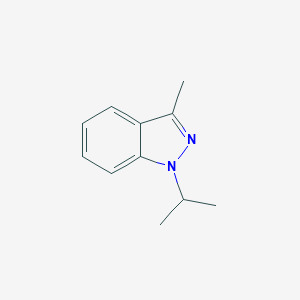

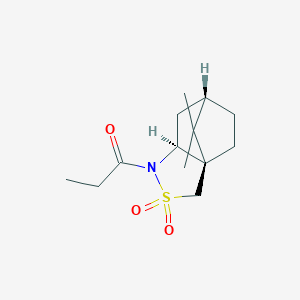

4-Heptyl-2,6-dimethylphenol is a chemical compound that belongs to the family of alkylphenols. It is also known as HDMP-28 and is a synthetic opioid analogue. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.

Aplicaciones Científicas De Investigación

4-Heptyl-2,6-dimethylphenol has potential applications in medicinal chemistry and pharmacology. It has been shown to have opioid-like effects in animal models, including analgesia, sedation, and respiratory depression. This compound has also been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms. Additionally, 4-Heptyl-2,6-dimethylphenol has been studied for its potential use as a chemical probe to investigate the structure and function of opioid receptors in the brain.

Mecanismo De Acción

The mechanism of action of 4-Heptyl-2,6-dimethylphenol is similar to that of opioids. It binds to the mu, delta, and kappa opioid receptors in the brain and spinal cord, resulting in the activation of downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine, which produces the characteristic effects of opioids, including analgesia, sedation, and euphoria.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 4-Heptyl-2,6-dimethylphenol are similar to those of opioids. It produces analgesia by blocking pain signals in the brain and spinal cord. It also produces sedation by affecting the activity of neurons in the brainstem that regulate arousal and wakefulness. Additionally, 4-Heptyl-2,6-dimethylphenol can produce respiratory depression, which can be life-threatening at high doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-Heptyl-2,6-dimethylphenol in lab experiments is that it has a high affinity for opioid receptors, making it a useful tool for studying the structure and function of these receptors. Additionally, its synthetic nature allows for precise control over its chemical properties, which can be useful for investigating the structure-activity relationship of opioid ligands.

One limitation of using 4-Heptyl-2,6-dimethylphenol in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy are not well-established. Additionally, it has potential for abuse and dependence, which can be a concern when working with controlled substances.

Direcciones Futuras

There are several future directions for research on 4-Heptyl-2,6-dimethylphenol. One area of interest is the development of new opioid ligands with improved selectivity and reduced side effects. Another area of interest is the investigation of the role of opioid receptors in the development of addiction and withdrawal symptoms. Additionally, there is potential for the use of 4-Heptyl-2,6-dimethylphenol as a chemical probe to investigate the role of opioid receptors in various disease states, including chronic pain, depression, and anxiety disorders.

Conclusion:

In conclusion, 4-Heptyl-2,6-dimethylphenol is a synthetic opioid analogue that has potential applications in medicinal chemistry and pharmacology. Its synthesis method is well-established, and it has been shown to have opioid-like effects in animal models. However, its safety and efficacy in humans are not well-established, and it has potential for abuse and dependence. Future research directions include the development of new opioid ligands with improved selectivity and reduced side effects, as well as the investigation of the role of opioid receptors in various disease states.

Métodos De Síntesis

The synthesis of 4-Heptyl-2,6-dimethylphenol involves the reaction of 2,6-dimethylphenol with heptanal in the presence of a Lewis acid catalyst such as boron trifluoride. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatographic techniques. The yield of the reaction is around 70%, and the purity of the product is greater than 99%.

Propiedades

Número CAS |

10138-19-9 |

|---|---|

Nombre del producto |

4-Heptyl-2,6-dimethylphenol |

Fórmula molecular |

C15H24O |

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

4-heptyl-2,6-dimethylphenol |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-8-9-14-10-12(2)15(16)13(3)11-14/h10-11,16H,4-9H2,1-3H3 |

Clave InChI |

ODXLPNFLMWDVLM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC(=C(C(=C1)C)O)C |

SMILES canónico |

CCCCCCCC1=CC(=C(C(=C1)C)O)C |

Otros números CAS |

10138-19-9 |

Sinónimos |

4-Heptyl-2,6-dimethylphenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)

![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)